1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold, which is known for its rigidity and three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane moiety can serve as a bioisostere for para-substituted benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic hydrocarbon. The reaction conditions often require the use of photoredox catalysis or transition-metal-free multi-component reactions to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled synthesis of bicyclo[1.1.1]pentane derivatives. The use of light-mediated reactions and radical initiators can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical-mediated transformations, such as radical addition or cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or photoredox catalysts.
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized or reduced triazole derivatives, and bicyclo[1.1.1]pentane-containing compounds with different functional groups .
Scientific Research Applications
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and three-dimensional structure of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole involves its interaction with molecular targets through its triazole ring and bicyclo[1.1.1]pentane core. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that enhances binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds mimic ortho/meta-substituted arenes and have similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentane-Containing Lipoxin B4 Analogues: These analogues are used in the study of inflammation and immune responses.
Bicyclo[1.1.1]pentane-Embedded Porphyrinoids: These compounds are used in materials science and catalysis.
Uniqueness: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is unique due to its combination of a bicyclo[1.1.1]pentane core and a triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, including drug design, materials science, and chemical biology .
Properties
Molecular Formula |
C7H8BrN3 |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2 |
InChI Key |
QESNEEAZQGXGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(N=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.